molecular formula C7H9NO3 B14285712 3-Amino-4-propoxycyclobut-3-ene-1,2-dione CAS No. 138762-93-3

3-Amino-4-propoxycyclobut-3-ene-1,2-dione

Cat. No.: B14285712
CAS No.: 138762-93-3
M. Wt: 155.15 g/mol
InChI Key: ZUVHOECSYKPBTL-UHFFFAOYSA-N
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Description

3-Amino-4-propoxycyclobut-3-ene-1,2-dione is a chemical compound with the molecular formula C7H10N2O2. It is a secondary amine and a derivative of cyclobutene-1,2-dione. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-propoxycyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione derivatives with appropriate amines under controlled conditions. One common method involves the reaction of cyclobutene-1,2-dione with propylamine in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-propoxycyclobut-3-ene-1,2-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted cyclobutene-1,2-dione derivatives .

Scientific Research Applications

3-Amino-4-propoxycyclobut-3-ene-1,2-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-4-propoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting protons from donor molecules. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-(propylamino)cyclobut-3-ene-1,2-dione: A similar compound with a propylamino group instead of a propoxy group.

    3,4-Dihydroxy-3-cyclobutene-1,2-dione:

Uniqueness

3-Amino-4-propoxycyclobut-3-ene-1,2-dione is unique due to its specific combination of amino and propoxy groups attached to the cyclobutene-1,2-dione core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

138762-93-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

3-amino-4-propoxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C7H9NO3/c1-2-3-11-7-4(8)5(9)6(7)10/h2-3,8H2,1H3

InChI Key

ZUVHOECSYKPBTL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=O)C1=O)N

Origin of Product

United States

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